![molecular formula C7H4Cl3N3 B14032812 4,6-dichloropyrido[3,2-d]pyrimidine HCl](/img/structure/B14032812.png)
4,6-dichloropyrido[3,2-d]pyrimidine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloropyrido[3,2-d]pyrimidine HCl is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine atoms at the 4th and 6th positions of the pyrido[3,2-d]pyrimidine ring system. It has a molecular formula of C7H3Cl2N3 and a molecular weight of 200.02 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloropyrido[3,2-d]pyrimidine HCl typically involves the chlorination of pyrido[3,2-d]pyrimidine derivatives. One common method involves the reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the desired product. The reaction conditions often include the use of an inert solvent such as ethylene dichloride and a catalyst like boric acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The product is typically purified through crystallization and drying under vacuum .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloropyrido[3,2-d]pyrimidine HCl undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 6th positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For example, nucleophilic substitution with amines can yield aminopyridopyrimidine derivatives .
Aplicaciones Científicas De Investigación
4,6-Dichloropyrido[3,2-d]pyrimidine HCl has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and anti-inflammatory agents.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4,6-dichloropyrido[3,2-d]pyrimidine HCl involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . Additionally, it can modulate receptor functions by interacting with receptor proteins and altering their signaling pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed from this compound .
Comparación Con Compuestos Similares
4,6-Dichloropyrido[3,2-d]pyrimidine HCl can be compared with other pyridopyrimidine derivatives, such as:
2,4-Dichloropyrido[3,2-d]pyrimidine: Similar in structure but with chlorine atoms at different positions, leading to different reactivity and applications.
4-Chloropyrido[3,2-d]pyrimidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C7H4Cl3N3 |
|---|---|
Peso molecular |
236.5 g/mol |
Nombre IUPAC |
4,6-dichloropyrido[3,2-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C7H3Cl2N3.ClH/c8-5-2-1-4-6(12-5)7(9)11-3-10-4;/h1-3H;1H |
Clave InChI |
QTADPRHGBJBNKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1N=CN=C2Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


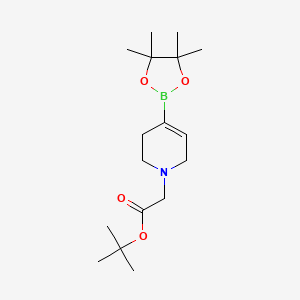
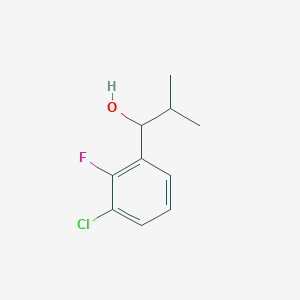
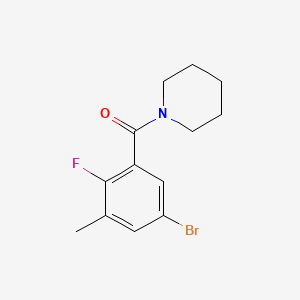
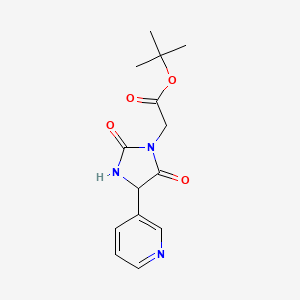
![4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B14032769.png)
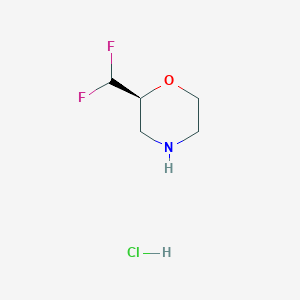
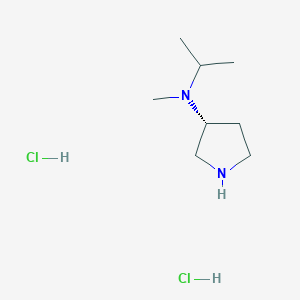
![Ethyl 1-iodo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B14032778.png)
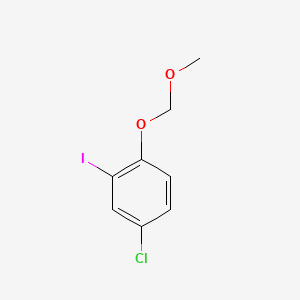
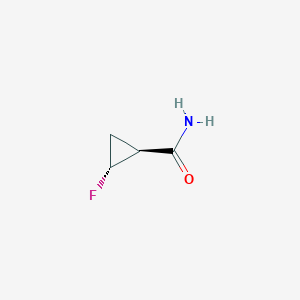
![6-Aminohexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14032791.png)
![3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14032795.png)

![2-(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14032804.png)
